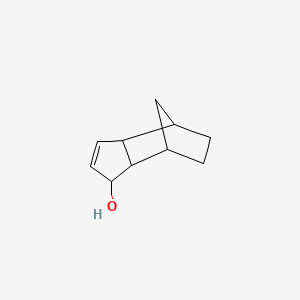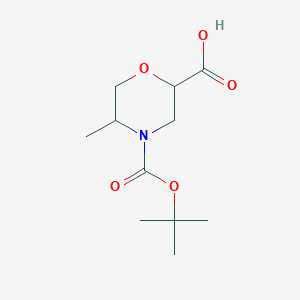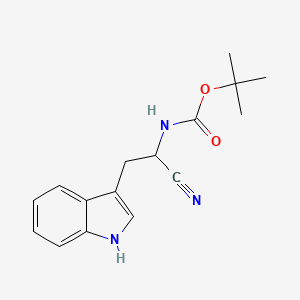![molecular formula C20H26O6 B13383050 1,2,3-Trimethoxy-5-[2-(3,4,5-trimethoxyphenyl)ethyl]benzene](/img/structure/B13383050.png)
1,2,3-Trimethoxy-5-[2-(3,4,5-trimethoxyphenyl)ethyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,2-Ethanediyl)bis(3,4,5-trimethoxybenzene) typically involves the reaction of 3,4,5-trimethoxybenzyl chloride with ethylene glycol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or ethanol. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely follow similar procedures as the laboratory synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1,1’-(1,2-Ethanediyl)bis(3,4,5-trimethoxybenzene) can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding hydroxy derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction can produce hydroxy derivatives.
科学研究应用
1,1’-(1,2-Ethanediyl)bis(3,4,5-trimethoxybenzene) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1,1’-(1,2-Ethanediyl)bis(3,4,5-trimethoxybenzene) is not fully understood. it is believed to interact with various molecular targets and pathways in biological systems. The methoxy groups may play a role in its activity by facilitating interactions with enzymes or receptors. Further research is needed to elucidate the specific molecular mechanisms involved.
相似化合物的比较
Similar Compounds
Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]: This compound has a similar structure but with methyl groups instead of methoxy groups.
Decabromodiphenyl ethane (DBDPE): A flame retardant with a similar ethane-1,2-diyl linker but with bromine atoms instead of methoxy groups.
Uniqueness
1,1’-(1,2-Ethanediyl)bis(3,4,5-trimethoxybenzene) is unique due to the presence of multiple methoxy groups, which confer distinct chemical and biological properties. These methoxy groups can participate in various chemical reactions and may enhance the compound’s solubility and reactivity compared to similar compounds.
属性
分子式 |
C20H26O6 |
|---|---|
分子量 |
362.4 g/mol |
IUPAC 名称 |
1,2,3-trimethoxy-5-[2-(3,4,5-trimethoxyphenyl)ethyl]benzene |
InChI |
InChI=1S/C20H26O6/c1-21-15-9-13(10-16(22-2)19(15)25-5)7-8-14-11-17(23-3)20(26-6)18(12-14)24-4/h9-12H,7-8H2,1-6H3 |
InChI 键 |
UHUDTHVLRMAKJZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)CCC2=CC(=C(C(=C2)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(2-Chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropyl]-2-(2-methyl-3-phenylphenyl)ethanone](/img/structure/B13382971.png)
![1-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-1-ium chloride](/img/structure/B13382974.png)
![2-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B13382977.png)
![N'-[5-bromo-3-(2-heptanoylcarbohydrazonoyl)-2-hydroxybenzylidene]heptanohydrazide](/img/structure/B13382987.png)

![2,2-dimethyl-N-[4-oxo-5-(pyridine-3-carbonyl)-6-(2,2,5-trimethyl-1,3-dioxolan-4-yl)-1,6,7,8-tetrahydropteridin-2-yl]propanamide](/img/structure/B13383009.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(trifluoromethyl)sulfanyl]butanoic acid](/img/structure/B13383014.png)

![2-Hydroxy-4-methylbenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B13383026.png)

![(3aR,8aR)-(-)-4,4,8,8-Tetrakis(3,5-diethylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin](/img/structure/B13383039.png)
![N-[3-(4-nitrophenyl)-1-[(3S)-3-sulfanylpyrrolidin-1-yl]propylidene]carbamate](/img/structure/B13383040.png)


